2-[(3aS,6aR)-3-(3-morpholin-4-ylpropyl)-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]-4,6-dimethylpyridine-3-carbonitrile
Description
2-[(3aS,6aR)-3-(3-morpholin-4-ylpropyl)-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a unique structure that includes a morpholine ring, a pyrrolo[3,4-d][1,3]oxazole core, and a pyridine ring, making it an interesting subject for chemical research.
Properties
IUPAC Name |
2-[(3aS,6aR)-3-(3-morpholin-4-ylpropyl)-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-14-10-15(2)22-19(16(14)11-21)24-12-17-18(13-24)28-20(26)25(17)5-3-4-23-6-8-27-9-7-23/h10,17-18H,3-9,12-13H2,1-2H3/t17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNCZVHDRNEYHN-ZWKOTPCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CC3C(C2)OC(=O)N3CCCN4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1C#N)N2C[C@H]3[C@@H](C2)OC(=O)N3CCCN4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3aS,6aR)-3-(3-morpholin-4-ylpropyl)-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolo[3,4-d][1,3]oxazole Core: This step might involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Morpholine Ring: This could be achieved through nucleophilic substitution or addition reactions.
Attachment of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of the oxazole and pyridine rings may allow for oxidation reactions under appropriate conditions.
Reduction: Reduction reactions could target the carbonyl group in the oxazole ring.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, developing new synthetic methodologies, and exploring structure-activity relationships.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule, including its interactions with enzymes, receptors, and other biological targets.
Medicine
The compound may have potential therapeutic applications, such as acting as a lead compound for drug development targeting specific diseases or conditions.
Industry
In industrial applications, the compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[(3aS,6aR)-3-(3-morpholin-4-ylpropyl)-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]-4,6-dimethylpyridine-3-carbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-[(3aS,6aR)-3-(3-morpholin-4-ylpropyl)-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]-4,6-dimethylpyridine-3-carbonitrile: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural motifs, which may confer distinct chemical and biological properties. This could include enhanced stability, specific binding affinities, or unique reactivity patterns compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
